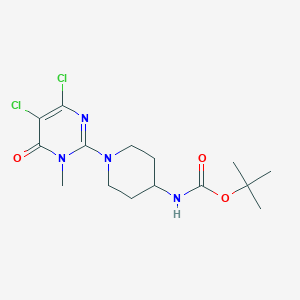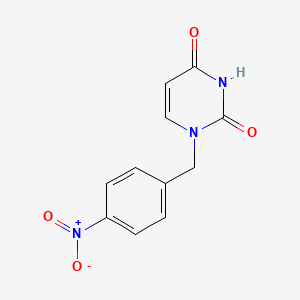![molecular formula C13H19BN2O3 B13985176 [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(1-pyrrolidinyl)ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with molecular targets such as proteases and kinases, thereby modulating their activity and affecting various biological pathways .
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid.
3-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid is unique due to its combination of a boronic acid group with a pyrrolidinyl and carbamoyl functional group. This structure enhances its reactivity and allows for a broader range of applications compared to simpler boronic acid derivatives .
属性
分子式 |
C13H19BN2O3 |
|---|---|
分子量 |
262.11 g/mol |
IUPAC 名称 |
[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19/h3-5,10,18-19H,1-2,6-9H2,(H,15,17) |
InChI 键 |
WTYUJWQIPJMDLL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



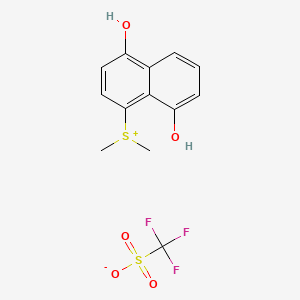

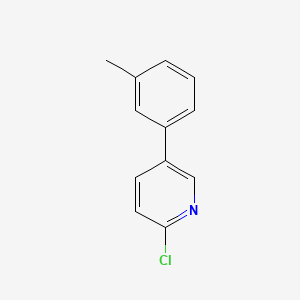
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
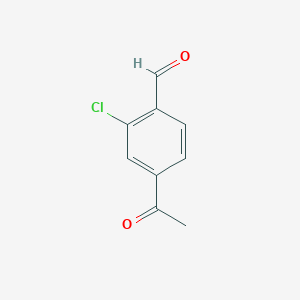
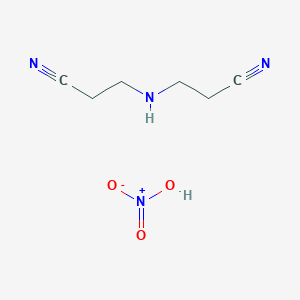
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
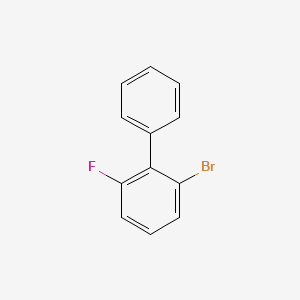
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
